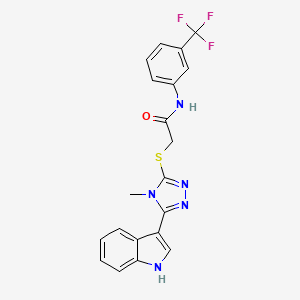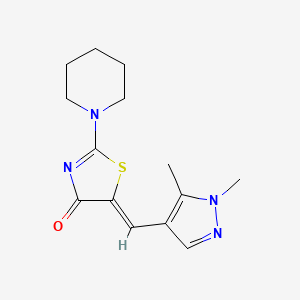![molecular formula C24H21N7O B2509899 N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)-2-(间甲苯基)乙酰胺 CAS No. 1005950-41-3](/img/structure/B2509899.png)
N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)-2-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities, including antitumor properties. The structure of this compound suggests that it may have similar properties to those observed in related compounds, such as the ones described in the provided papers .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that may include the formation of the pyrazole and pyrimidine rings followed by various substitutions to introduce different functional groups . The specific synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to ensure the introduction of the correct substituents at the desired positions on the rings.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as theoretical calculations such as density functional theory (DFT) . These analyses can provide detailed information on the geometrical parameters, stability, charge distribution, and electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of different substituents, which can affect the electron density and steric hindrance around reactive sites. The compound may undergo various chemical reactions, including nucleophilic substitutions or addition reactions, depending on the nature of the substituents and reaction conditions. The intermolecular interactions, such as hydrogen bonding, observed in related compounds can also play a significant role in the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, such as solubility, melting point, and stability, can be inferred from similar compounds. For instance, the presence of hydrogen bond donors and acceptors in the molecule suggests a certain degree of solubility in polar solvents, and the molecular electrostatic potential can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack . The first hyperpolarizability of related compounds suggests potential applications in nonlinear optics .
科学研究应用
抗癌和抗肿瘤活性
类似于N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)-2-(间甲苯基)乙酰胺的衍生物的一个主要研究领域是它们的抗癌和抗肿瘤功效。例如,某些衍生物已被合成并评估了它们对一系列癌细胞系的体外细胞毒活性。一种化合物对八种癌细胞系(包括HOP-92、NCI-H226和MDA-MB-468)表现出明显的癌细胞生长抑制作用,表明其作为一种新型抗癌剂的潜力(Al-Sanea等,2020)。类似地,合成了一系列3-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,并对人乳腺腺癌细胞系MCF7表现出轻度至中度的抗肿瘤活性,其中一种衍生物特别活跃(El-Morsy等,2017)。
具有生物活性的新型化合物的合成
研究还集中在利用N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)-2-(间甲苯基)乙酰胺衍生物合成新型化合物,以用于潜在的生物应用。例如,通过[3+2]环加成反应,从N-取代的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成了新型异恶唑啉和异恶唑,突出了该化合物在生成具有潜在生物活性的新结构中的效用(Rahmouni等,2014)。
抗氧化活性
由吡唑-乙酰胺衍生物构建的配位络合物在体外表现出显着的抗氧化活性,表明这些化合物在氧化应激相关疾病中具有潜在应用。该研究涉及合成和表征两种吡唑-乙酰胺衍生物及其Co(II)和Cu(II)配位络合物,它们表现出显着的抗氧化特性(Chkirate等,2019)。
抗菌活性
进一步的研究包括探索含有源自2-氰基-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)乙酰胺的安替比林部分的新型杂环化合物的抗菌特性。这项工作导致了合成具有有前景的抗菌活性的新化合物,表明这些衍生物的另一个重要的应用领域(Bondock等,2008)。
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cell behavior. The compound’s interaction with EGFR-TK is significant, with IC50 values of 0.054, 0.135, and 0.034 μM for the most active derivatives .
Biochemical Pathways
The inhibition of EGFR-TK affects various biochemical pathways. It disrupts the normal signaling pathways, leading to a decrease in cell proliferation and an increase in cell death . Additionally, the compound has been shown to inhibit P-glycoprotein, a protein that can cause multi-drug resistance in cancer cells .
Result of Action
The compound’s action results in significant cellular effects. It exhibits broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM . Additionally, one derivative of the compound was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .
属性
IUPAC Name |
2-(3-methylphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O/c1-16-7-6-8-18(11-16)13-22(32)28-21-12-17(2)29-31(21)24-20-14-27-30(23(20)25-15-26-24)19-9-4-3-5-10-19/h3-12,14-15H,13H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCTYPHTSXZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)


![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)

